molecular formula C16H15ClF2N4O2 B2821574 3-((5-chloropyrimidin-2-yl)oxy)-N-(2,6-difluorophenyl)piperidine-1-carboxamide CAS No. 2034331-01-4

3-((5-chloropyrimidin-2-yl)oxy)-N-(2,6-difluorophenyl)piperidine-1-carboxamide

Cat. No.: B2821574
CAS No.: 2034331-01-4
M. Wt: 368.77
InChI Key: JKDATLGFTSNATG-UHFFFAOYSA-N
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Description

3-((5-chloropyrimidin-2-yl)oxy)-N-(2,6-difluorophenyl)piperidine-1-carboxamide is a useful research compound. Its molecular formula is C16H15ClF2N4O2 and its molecular weight is 368.77. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Properties

  • Efficient Synthesis Methods : Research has focused on developing efficient synthesis methods for compounds structurally related to “3-((5-chloropyrimidin-2-yl)oxy)-N-(2,6-difluorophenyl)piperidine-1-carboxamide.” For instance, the synthesis of 4-oxo-N, 2, 6-triphenyl piperidine-3-carboxamides and their derivatives, which involve reactions with various chemicals, has been a significant area of study (Vijayakumar, Karthikeyan, & Sarveswari, 2014).

Biological Activities

  • Antimicrobial Activities : Some compounds closely related to the chemical have demonstrated antimicrobial activities. For example, pyridothienopyrimidines and pyridothienotriazines have been studied for their potential as antimicrobial agents (Abdel-rahman, Bakhite, & Al-Taifi, 2002).

  • Anti-Inflammatory and Analgesic Properties : Certain derivatives have been explored for their anti-inflammatory and analgesic properties. This includes research into novel benzodifuranyl, triazines, and oxadiazepines (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

  • Anticancer Activities : Studies have also been conducted on N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)piperidine-4-carboxamide derivatives, investigating their anti-angiogenic and DNA cleavage activities, which are relevant in anticancer research (Kambappa et al., 2017).

Molecular Interactions and Pharmacokinetics

  • Metabolism and Pharmacokinetics : The metabolism and excretion of similar compounds, particularly focusing on their pharmacokinetic profiles in various species, have been a subject of detailed study. This includes understanding the metabolic pathways and the role of enzymes in these processes (Sharma et al., 2012).

  • Molecular Interaction Studies : The molecular interactions of structurally related antagonists with receptors, such as the CB1 cannabinoid receptor, have been analyzed. This involves understanding the binding and activity mechanisms at the molecular level (Shim et al., 2002).

Properties

IUPAC Name

3-(5-chloropyrimidin-2-yl)oxy-N-(2,6-difluorophenyl)piperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClF2N4O2/c17-10-7-20-15(21-8-10)25-11-3-2-6-23(9-11)16(24)22-14-12(18)4-1-5-13(14)19/h1,4-5,7-8,11H,2-3,6,9H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKDATLGFTSNATG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)NC2=C(C=CC=C2F)F)OC3=NC=C(C=N3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClF2N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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